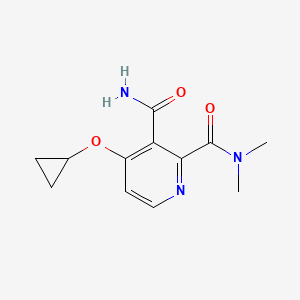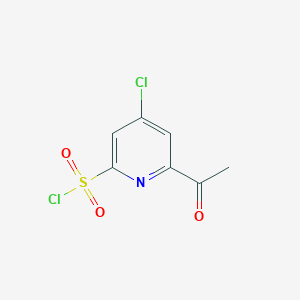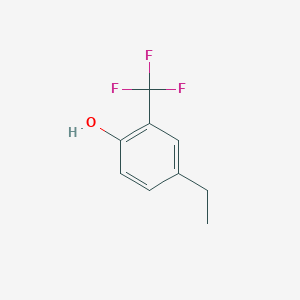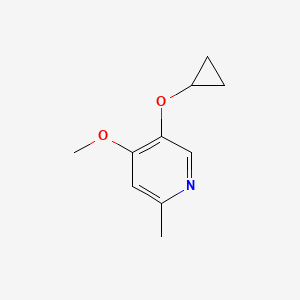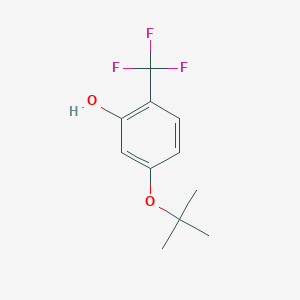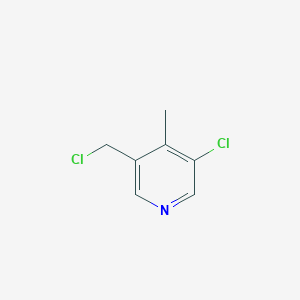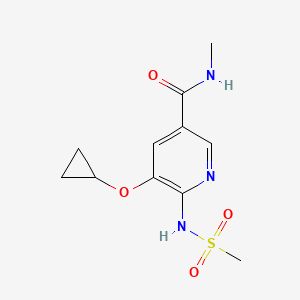
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, a sulfonamido group, and a nicotinamide moiety. It is a derivative of nicotinamide, which is an amide form of vitamin B3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the cyclopropoxy group: This step involves the reaction of a suitable cyclopropyl precursor with an appropriate reagent to introduce the cyclopropoxy group.
Introduction of the methyl group: Methylation is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamidation: The sulfonamido group is introduced by reacting the intermediate with a sulfonamide reagent under suitable conditions.
Nicotinamide formation: The final step involves the formation of the nicotinamide moiety through an amide coupling reaction using nicotinic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Enzyme Inhibition: Inhibiting enzymes involved in nicotinamide metabolism.
Receptor Binding: Binding to specific receptors and modulating their activity.
Pathway Modulation: Affecting cellular pathways related to nicotinamide and its derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)picolinamide: Similar structure but with a picolinamide moiety instead of nicotinamide.
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzoamide: Similar structure but with a benzoamide moiety instead of nicotinamide.
Uniqueness
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nicotinamide moiety is particularly important for its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(methanesulfonamido)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-12-11(15)7-5-9(18-8-3-4-8)10(13-6-7)14-19(2,16)17/h5-6,8H,3-4H2,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
HEBHFALEPYHKQL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


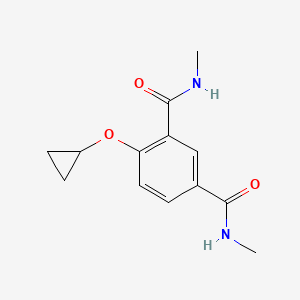
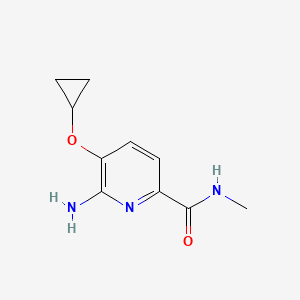
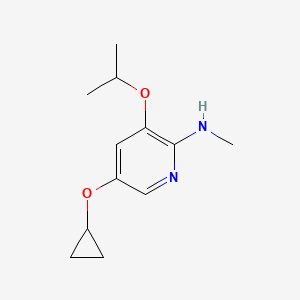

![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)

